REACTION_CXSMILES
|
[H-].[CH2:2]([CH:5]1[O:9][C:8](=[O:10])[CH2:7][CH2:6]1)[CH2:3][CH3:4]>C1(C)C=CC=CC=1>[CH2:2]([CH:5]1[O:9][CH:8]([OH:10])[CH2:7][CH2:6]1)[CH2:3][CH3:4]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1CCC(O1)=O
|
Name
|
|
Quantity
|
23.4 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched with methanol (3.0 ml) at −70° C.
|
Type
|
WAIT
|
Details
|
left to room temperature
|
Type
|
ADDITION
|
Details
|
After adding a 10% aqueous solution of citric acid
|
Type
|
STIRRING
|
Details
|
this reaction solution was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
Then this solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with a brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10→80:20)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1CCC(O1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |